![molecular formula C12H12FNO3 B1531349 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid CAS No. 1492411-64-9](/img/structure/B1531349.png)
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid
Overview
Description
“1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12FNO3. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid” is characterized by a four-membered azetidine ring, which is more stable than that of related aziridines due to its considerable ring strain . The compound has a molecular weight of 237.23 g/mol.Scientific Research Applications
- Azetidine-3-carboxylic acid has shown promise as an anticancer agent. Researchers have investigated its potential to inhibit tumor growth and metastasis. By targeting specific cellular pathways, it may offer novel therapeutic strategies for cancer treatment .
- Due to its structural similarity to proline, azetidine-3-carboxylic acid serves as a valuable building block in peptide synthesis. Incorporating it into peptide sequences can enhance their stability, conformation, and bioactivity .
- Scientists have explored azetidine-3-carboxylic acid as a scaffold for designing new drugs. Its unique three-membered ring structure provides opportunities for creating diverse chemical entities with potential pharmacological activity .
- Azetidine-3-carboxylic acid derivatives have been investigated as modulators of gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in neurotransmission and are relevant in neurological disorders .
- The compound’s bioactivity extends to agrochemical applications. Researchers have explored its potential as a pesticide or herbicide, aiming to develop environmentally friendly alternatives .
- Azetidine-3-carboxylic acid is a non-proteinogenic amino acid. It has been studied in metabolic pathways and amino acid metabolism. Understanding its role sheds light on cellular processes and metabolic disorders .
Anticancer Research
Proline Analogues in Peptide Chemistry
Pharmaceutical Scaffold Design
GABA Receptor Modulation
Agrochemical Research
Metabolic Studies and Amino Acid Metabolism
properties
IUPAC Name |
1-[2-(2-fluorophenyl)acetyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGFTYHOVZBLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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